4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Biological Activity
The compound 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H22FN5O3 with a molecular weight of 447.47 g/mol. The structure features a fluorophenyl group, a piperidine moiety, and a quinoline-derived carbonyl group, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural features have shown inhibitory effects on various cancer cell lines, including HeLa and HCT116. In vitro assays demonstrated that derivatives of quinoline and triazole can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity . Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Preliminary studies indicated that compounds similar to this triazole exhibited moderate antibacterial effects against strains like E. coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The presence of the quinoline moiety is associated with anti-inflammatory properties . Compounds containing quinoline structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of enzyme activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
- Disruption of microbial cell integrity : The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.
Case Studies
- Anticancer Study : In a study evaluating various triazole derivatives, the compound showed IC50 values indicating effective inhibition of CDK2 and CDK9 activities . These findings suggest its potential as a lead compound for developing anticancer agents.
- Antimicrobial Evaluation : A comparative analysis revealed that derivatives with similar structures had MIC values ranging from 2.5 to 15 µg/mL against Staphylococcus aureus and E. coli, indicating promising antimicrobial activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-18-6-2-4-8-20(18)30-21(27-28-24(30)33)13-15-9-11-29(12-10-15)23(32)17-14-22(31)26-19-7-3-1-5-16(17)19/h1-8,14-15H,9-13H2,(H,26,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKPOYTXHTVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.